molecular formula C21H18N2O6S B11675921 (2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11675921
M. Wt: 426.4 g/mol
InChI Key: UEGOUZZRDYCFPF-OQLLNIDSSA-N
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Description

2-(2-METHOXY-4-{[(5E)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes methoxy, phenoxy, and acetic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXY-4-{[(5E)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves multiple steps, including nucleophilic aromatic substitution and condensation reactions. The starting materials typically include 4-methoxyphenol and 4-methylphenyl derivatives. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXY-4-{[(5E)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl groups can produce diols.

Scientific Research Applications

2-(2-METHOXY-4-{[(5E)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-METHOXY-4-{[(5E)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure but lacks the diazinan-5-ylidene group.

    4-Methylphenoxyacetic acid: Similar structure but lacks the methoxy group.

Uniqueness

2-(2-METHOXY-4-{[(5E)-1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

2-[2-methoxy-4-[(E)-[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H18N2O6S/c1-12-3-6-14(7-4-12)23-20(27)15(19(26)22-21(23)30)9-13-5-8-16(17(10-13)28-2)29-11-18(24)25/h3-10H,11H2,1-2H3,(H,24,25)(H,22,26,30)/b15-9+

InChI Key

UEGOUZZRDYCFPF-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/C(=O)NC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)C(=O)NC2=S

Origin of Product

United States

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